molecular formula C6H7NO2S3 B062411 2-(2-Thienylsulfonyl)ethanethioamide CAS No. 175202-34-3

2-(2-Thienylsulfonyl)ethanethioamide

Cat. No.: B062411
CAS No.: 175202-34-3
M. Wt: 221.3 g/mol
InChI Key: YNPIRUTXXLFXRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Thienylsulfonyl)ethanethioamide typically involves the reaction of 2-thiophenesulfonyl chloride with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(2-Thienylsulfonyl)ethanethioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Thienylsulfonyl)ethanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Thienylsulfonyl)ethanethioamide involves its interaction with molecular targets such as enzymes and proteins. The thioamide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

2-(2-Thienylsulfonyl)ethanethioamide can be compared with other thioamides, such as:

    Thioacetamide: A simpler thioamide with similar reactivity but different applications.

    Thiourea: Another thioamide with a broader range of applications, including use as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Properties

IUPAC Name

2-thiophen-2-ylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S3/c7-5(10)4-12(8,9)6-2-1-3-11-6/h1-3H,4H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPIRUTXXLFXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381089
Record name 2-(2-Thienylsulfonyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-34-3
Record name 2-(2-Thienylsulfonyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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